Hercynine

Catalog No.
S605004
CAS No.
534-30-5
M.F
C9H15N3O2
M. Wt
197.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hercynine

CAS Number

534-30-5

Product Name

Hercynine

IUPAC Name

3-(1H-imidazol-5-yl)-2-(trimethylazaniumyl)propanoate

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

InChI

InChI=1S/C9H15N3O2/c1-12(2,3)8(9(13)14)4-7-5-10-6-11-7/h5-6,8H,4H2,1-3H3,(H-,10,11,13,14)

InChI Key

GPPYTCRVKHULJH-UHFFFAOYSA-N

SMILES

C[N+](C)(C)C(CC1=CN=CN1)C(=O)[O-]

Canonical SMILES

C[N+](C)(C)C(CC1=CN=CN1)C(=O)[O-]

Isomeric SMILES

C[N+](C)(C)[C@@H](CC1=CN=CN1)C(=O)O

Description

L-Histidine trimethylbetaine is a histidine derivative.

Understanding Microbial Physiology

Hercynine acts as a precursor to ergothioneine, a compound found in some microbes. Research suggests that ergothioneine plays a role in regulating microbial physiology, particularly their ability to survive stressful environments []. Scientists are studying hercynine to gain a better understanding of how ergothioneine functions within microbes and how it contributes to their stress tolerance.

Hercynine, also known as N-alpha,N-alpha,N-alpha-trimethyl-L-histidine, is a naturally occurring amino acid derivative characterized by its unique trimethylation of the histidine side chain. Its chemical formula is C9H16N3O2C_9H_{16}N_3O_2 and it has a molecular weight of approximately 198.1243 g/mol . Hercynine is classified as an amino acid betaine and serves as a precursor to ergothioneine, a compound recognized for its antioxidant properties and potential health benefits .

, notably in the biosynthesis of ergothioneine. It can undergo methylation reactions, where it is derived from L-histidine through the addition of methyl groups via methylating agents like iodomethane or formaldehyde under specific conditions . The compound can also react with singlet oxygen, showcasing its reactivity and potential role in oxidative stress responses .

Hercynine exhibits significant biological activity, particularly as a cytoprotectant. It is involved in cellular defense mechanisms against oxidative stress, contributing to protein folding and stabilization within cells . Furthermore, it has been shown to regulate microbial physiology, enhancing survival under stressful conditions in various microorganisms . The compound's antioxidant properties may afford therapeutic potential, making it a candidate for applications in health supplements and cosmetics .

The synthesis of hercynine typically involves the methylation of L-histidine. This process can be achieved through two main steps:

  • Methylation: L-histidine is treated with a methylating agent (e.g., iodomethane) under alkaline conditions to form hercynine.
  • Purification: The resultant hercynine can be purified through techniques such as ion exchange chromatography followed by recrystallization, yielding high purity levels (up to 89%) of the final product .

Hercynine has several applications across various fields:

  • Nutraceuticals: Due to its antioxidant properties, hercynine is explored for use in dietary supplements aimed at enhancing health and preventing oxidative damage.
  • Cosmetics: Its potential skin-protective effects make it suitable for inclusion in cosmetic formulations.
  • Food Industry: As a natural antioxidant, hercynine can be utilized as a food additive to improve shelf life and stability of products .

Research indicates that hercynine interacts with various biological systems. Notably, it has been studied for its role in ergothioneine transport mechanisms within cells. Studies have shown that hercynine can compete with other organic cations for transport pathways, indicating its potential influence on cellular uptake processes . Additionally, its interaction with singlet oxygen highlights its importance in oxidative stress management within biological contexts.

Hercynine shares structural similarities with several other compounds, particularly those derived from histidine or related amino acids. Here are some notable comparisons:

Compound NameStructure SimilarityUnique Features
ErgothioneineDerived from hercynineKnown for strong antioxidant properties; cannot be synthesized by humans.
L-HistidinePrecursor to hercynineEssential amino acid; involved in protein synthesis.
N,N,N-Trimethyl-L-histidineSame trimethylation patternFunctions as a betaine; less studied than hercynine.
CarnosineContains histidineActs as an antioxidant; found primarily in muscle tissue.

Hercynine's uniqueness lies in its specific trimethylation pattern and its direct role as a precursor to ergothioneine, distinguishing it from other histidine derivatives that may not exhibit the same level of biological activity or therapeutic potential .

Physical Description

Solid

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

197.116426730 g/mol

Monoisotopic Mass

197.116426730 g/mol

Heavy Atom Count

14

Melting Point

237 - 238 °C

Wikipedia

N(alpha),N(alpha),N(alpha)-trimethyl-L-histidinium(1+)

Dates

Modify: 2024-02-18

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